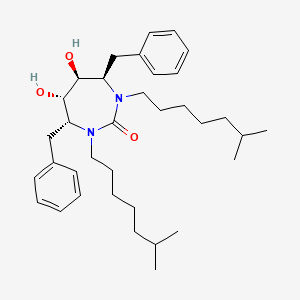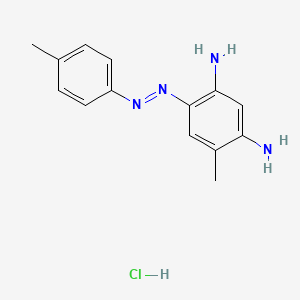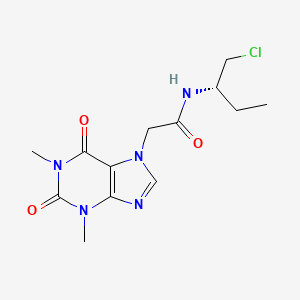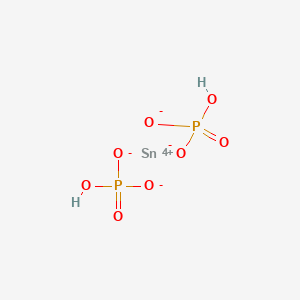
Stannic hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannic hydrogen phosphate can be synthesized through various methods, including precipitation and ion-exchange techniques. One common method involves the reaction of stannic chloride (SnCl₄) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 2\text{H}_3\text{PO}_4 \rightarrow \text{H}_2\text{O}_8\text{P}_2\text{Sn} + 4\text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale precipitation methods, where stannic chloride is reacted with phosphoric acid in aqueous solutions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Stannic hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid (HNO₃) can be used under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reactions with other acids or bases can lead to substitution of phosphate groups.
Major Products Formed:
Oxidation: Formation of metastannic acid (H₂SnO₃).
Reduction: Formation of tin (II) compounds.
Substitution: Formation of various tin-phosphate derivatives.
Applications De Recherche Scientifique
Stannic hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as an inorganic ion exchanger due to its high ion-exchange capacity and thermal stability.
Biology: Potential use in biological systems for phosphate removal and recovery.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which stannic hydrogen phosphate exerts its effects involves its ability to interact with various ions and molecules. Its high ion-exchange capacity allows it to effectively bind and release ions, making it useful in applications such as ion-exchange chromatography and water purification. The molecular targets and pathways involved include the complexation of phosphate groups with tin ions, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Stannic Phosphate (Sn₃(PO₄)₄): Similar in composition but differs in its ion-exchange capacity and thermal stability.
Zirconium Phosphate (Zr(HPO₄)₂): Known for its high ion-exchange capacity and stability, often compared with stannic hydrogen phosphate in ion-exchange applications.
Thorium Phosphate (Th₃(PO₄)₄): Another compound with similar ion-exchange properties but different chemical stability and reactivity
Uniqueness: this compound stands out due to its unique combination of high ion-exchange capacity, thermal stability, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
14532-00-4 |
|---|---|
Formule moléculaire |
H2O8P2Sn |
Poids moléculaire |
310.67 g/mol |
Nom IUPAC |
hydrogen phosphate;tin(4+) |
InChI |
InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
Clé InChI |
LRGKLCMGBJZMTB-UHFFFAOYSA-J |
SMILES canonique |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


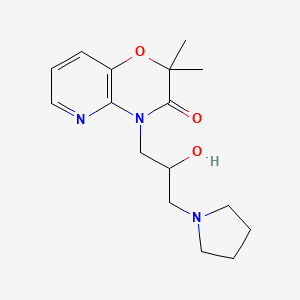
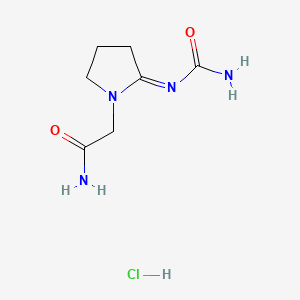
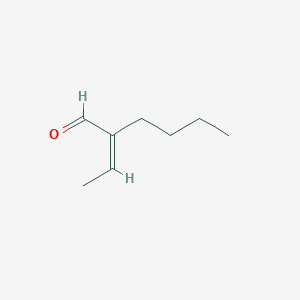
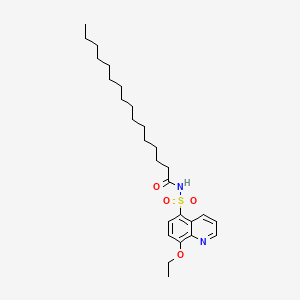
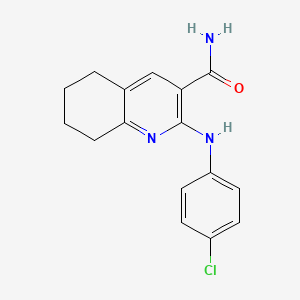
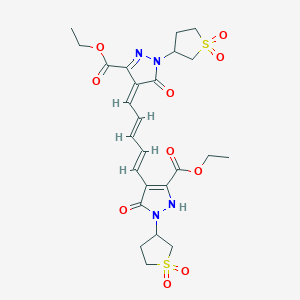
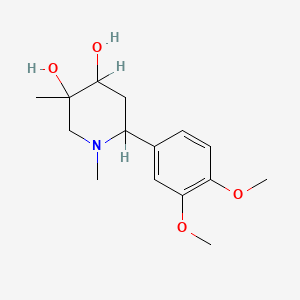
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
